molecular formula C14H18N4O B7530598 1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea

1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea

Cat. No. B7530598
M. Wt: 258.32 g/mol
InChI Key: PJTHARXZBSYOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea, also known as DPU-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound belongs to the class of urea derivatives and has been synthesized using various methods.

Mechanism of Action

1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea works by inhibiting the activity of specific enzymes and signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. By inhibiting these pathways, 1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea can reduce inflammation and cell proliferation, making it a potential treatment for various diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea can induce cell death in cancer cells and reduce inflammation in various models of disease. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea is its ability to inhibit specific enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of various diseases. However, its potential toxicity and limited solubility in water can make it challenging to use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea, including its use in combination with other drugs for cancer treatment and its potential as a therapy for neurodegenerative diseases. Additionally, further studies are needed to understand the mechanisms of action of 1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea and to optimize its synthesis and formulation for use in medicine and biotechnology.
In conclusion, 1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea is a promising chemical compound with potential applications in medicine and biotechnology. Its ability to inhibit specific enzymes and signaling pathways makes it a valuable tool for studying the mechanisms of various diseases, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea can be achieved through several methods, including the reaction of 2,5-dimethylphenyl isocyanate with 3-(2,5-dimethylpyrazol-3-yl)amine or the reaction of 3-(2,5-dimethylpyrazol-3-yl)urea with 2,5-dimethylphenyl isocyanate. These methods have been optimized to produce 1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea with high yields and purity.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea has been extensively studied for its potential applications in various fields of scientific research, including cancer treatment, inflammation, and neurodegenerative diseases. Its ability to inhibit the activity of certain enzymes and signaling pathways has made it a promising candidate for the development of new drugs.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-9-5-6-10(2)12(7-9)15-14(19)16-13-8-11(3)17-18(13)4/h5-8H,1-4H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTHARXZBSYOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.